2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxo group, a thiophene ring, an indolinyl moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolin-6-yl Intermediate: This step involves the reaction of indole with appropriate reagents to introduce the thiophene-2-carbonyl group at the 1-position.
Cyclization to Form the Dihydrobenzo[d]oxazole Ring: The intermediate is then subjected to cyclization reactions to form the dihydrobenzo[d]oxazole ring.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indolinyl moiety.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and indolinyl moieties can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Indole derivatives: Compounds such as indomethacin and tryptophan.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S2/c24-19(18-2-1-9-29-18)23-8-7-12-3-4-13(10-16(12)23)22-30(26,27)14-5-6-17-15(11-14)21-20(25)28-17/h1-6,9-11,22H,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSQQYVIFHJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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